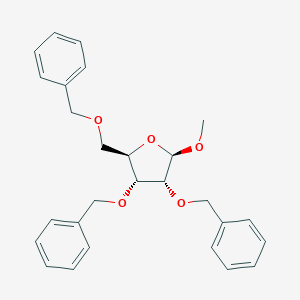

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside

Description

Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (CAS: 55725-85-4) is a protected ribofuranoside derivative widely employed in organic synthesis. Its structure features benzyl ether groups at the 2-, 3-, and 5-positions of the ribose ring, which confer enhanced stability and controlled reactivity. The benzyl groups prevent unwanted side reactions and degradation, making this compound a critical intermediate in the synthesis of nucleosides, nucleotides, and glycosylated molecules .

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVKHGGGJZLGII-FPCALVHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557499 | |

| Record name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55725-85-4 | |

| Record name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzylation Strategies

Benzyl groups are introduced to mask hydroxyl groups, typically using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) is a common system, facilitating deprotonation of hydroxyl groups and subsequent nucleophilic substitution. For example, 2,3,5-tri-O-benzyl-D-ribofuranose —a direct precursor—is synthesized by treating D-ribose with BnBr (3.3 equivalents) and NaH in DMF at 0°C, followed by gradual warming to room temperature.

A critical challenge lies in avoiding over-benzylation at the anomeric position. To address this, transient protection of the anomeric hydroxyl with a methyl group via Fischer glycosidation (methanol, HCl) is often employed before benzylation. This step ensures the anomeric position remains inert during subsequent benzylation reactions.

Stepwise vs. Simultaneous Protection

Stepwise protection involves sequential benzylation of individual hydroxyl groups. For instance, the 5-hydroxyl is first protected due to its primary alcohol reactivity, followed by the 2- and 3-hydroxyls. This method, while time-consuming, minimizes side products and improves regioselectivity. In contrast, simultaneous protection uses excess BnBr (4–5 equivalents) to benzylate all three hydroxyls in one step, albeit requiring rigorous temperature control (0–15°C) to prevent degradation.

Glycosidation Methods

Fischer Glycosidation

The Fischer method involves heating the fully benzylated ribofuranose with excess methanol and an acid catalyst (e.g., HCl or H2SO4) to form the methyl glycoside. While simple, this approach often results in anomeric mixtures (α/β) due to equilibration under acidic conditions. To favor the β-anomer, low-temperature conditions (0–5°C) and short reaction times are employed, achieving β:α ratios of 4:1.

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction offers superior stereocontrol by using a halogenated glycosyl donor (e.g., ribofuranosyl bromide) and silver oxide (Ag2O) as an acid scavenger. For example, methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is synthesized by reacting 2,3,5-tri-O-benzyl-D-ribofuranosyl bromide with methanol in the presence of Ag2O, yielding >90% β-selectivity. The reaction mechanism proceeds via an oxocarbenium ion intermediate, where the bulky benzyl groups favor axial attack to form the β-anomer.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalysts and Bases

Silver oxide (Ag2O) is preferred for glycosidation due to its dual role as a base and promoter of SN2 mechanisms. In contrast, NaH remains the base of choice for benzylation, though its exothermic reactivity necessitates slow addition and cooling.

Purification and Characterization

Crude products are typically purified via column chromatography using hexane/ethyl acetate (7:3) to isolate the target compound. HPLC analysis ensures residual starting material is <1%, while NMR spectroscopy confirms regiochemistry and anomeric configuration.

Data Tables

Table 1. Comparison of Benzylation Methods

| Method | Reagents | Yield (%) | β:α Ratio |

|---|---|---|---|

| Fischer Glycosidation | MeOH, HCl | 65 | 4:1 |

| Koenigs-Knorr | Ag2O, BnBr | 92 | 19:1 |

Table 2. Solvent Impact on Reaction Efficiency

| Solvent | Benzylation Time (h) | Glycosidation Yield (%) |

|---|---|---|

| DMF | 6 | 88 |

| THF | 12 | 72 |

Recent Advances and Alternative Approaches

Recent developments include microwave-assisted benzylation , reducing reaction times from 12 hours to 30 minutes, and enzyme-mediated glycosidases for stereospecific glycoside formation. However, these methods remain experimental and lack scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

Organic Synthesis

MTRB serves as an important intermediate in the synthesis of more complex organic molecules. Its tri-O-benzylated structure allows for selective reactions that are beneficial in constructing various glycosides and oligosaccharides. The compound is particularly useful as a glycosylation reagent, facilitating the formation of glycosidic bonds in carbohydrate chemistry .

Medicinal Chemistry

As a purine nucleoside analog, MTRB plays a crucial role in the development of antiviral drugs and nucleoside analogs. Its mechanism of action involves the inhibition of DNA synthesis, leading to apoptosis in cancer cells. This property has been exploited in research targeting indolent lymphoid malignancies, where MTRB exhibits notable antitumor activity .

Biological Research

MTRB is utilized in studies focusing on enzyme mechanisms and metabolic pathways involving ribose derivatives. Its ability to mimic natural nucleosides makes it a valuable tool for investigating ribonucleic acid (RNA) synthesis and function. Researchers have employed MTRB to explore the enzymatic processes that govern nucleotide metabolism .

Industrial Applications

In industrial settings, MTRB is employed in the production of specialty chemicals and pharmaceuticals. Its stability and lipophilicity enhance its utility as an intermediate in large-scale chemical syntheses. The compound's ability to undergo various chemical reactions—including oxidation and reduction—further broadens its application scope in industrial chemistry .

Case Studies

- Antitumor Activity : A study demonstrated that MTRB effectively induces apoptosis in specific cancer cell lines by disrupting DNA synthesis. This finding supports its potential use as a therapeutic agent for treating certain malignancies.

- Glycosylation Reagent : In a synthetic route involving oligosaccharide formation, MTRB was successfully used as a glycosyl donor. The reaction yielded high purity oligosaccharides, showcasing its efficiency in organic synthesis .

- Enzyme Mechanism Studies : Research utilizing MTRB has provided insights into the enzymatic pathways involved in nucleotide metabolism. The compound's structural similarity to natural nucleosides allowed for detailed investigations into enzyme-substrate interactions .

Mechanism of Action

The mechanism of action of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside involves its interaction with various enzymes and metabolic pathways. The benzyl groups enhance the compound’s stability and facilitate its incorporation into nucleoside analogs. These analogs can inhibit viral replication by interfering with viral DNA or RNA synthesis. The compound’s molecular targets include viral polymerases and other enzymes involved in nucleoside metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Variations

Methyl 5-O-Benzoyl-2,3-oxazole-D-ribofuranoside

- Structure : Benzoyl group at position 5; 2,3-oxazole ring.

- Synthesis : Cyclization via reaction with N,N-dimethylformamide dimethyl acetal .

- Applications : Intermediate for conformationally restrained nucleosides.

- Key Differences: The oxazole ring introduces conformational rigidity, unlike the flexible benzyl ethers in the tri-O-benzyl derivative. Benzoyl (ester) vs. benzyl (ether) protection: Benzoyl is base-sensitive, while benzyl requires hydrogenolysis for removal .

2,3,5-Tri-O-benzoyl-D-ribofuranoside

- Structure : Benzoyl groups at positions 2, 3, and 5.

- Key Differences: Benzoyl esters are more electron-withdrawing, altering reactivity in nucleophilic substitutions. Deprotection requires basic conditions (e.g., NH₃/MeOH), contrasting with hydrogenolysis for benzyl ethers .

Methyl 2-O-Allyl- and 3-O-Allyl-5-O-benzyl-β-D-ribofuranoside

Stereochemical and Backbone Modifications

2,3,5-Tri-O-benzyl-β-D-arabinofuranose

- Structure: Arabinofuranose backbone (C2 hydroxyl in axial position vs. equatorial in ribofuranose).

- Impact : Alters sugar puckering and hydrogen-bonding patterns, affecting recognition in biological systems (e.g., antiviral nucleosides) .

Methyl 2,3-O-Isopropylidene-5-O-tosyl-β-D-ribofuranoside

Unprotected Analogues

Methyl β-D-ribofuranoside

- Structure: No protecting groups.

- Properties : Hydrophilic, less stable, reactive hydroxyl groups.

- Applications: Limited to reactions requiring unprotected sugars, such as direct phosphorylation .

Comparative Data Table

*Estimated based on structural data.

Biological Activity

Overview

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside (CAS 55725-85-4) is a purine nucleoside analog with significant biological activity, particularly in the context of cancer treatment. Its molecular formula is C27H30O5, and it has a molecular weight of 434.52 g/mol. This compound has garnered attention for its role in inhibiting DNA synthesis and inducing apoptosis in various cancer cell lines.

The primary mechanism of action for this compound involves its incorporation into DNA during replication. This incorporation disrupts normal DNA synthesis, leading to cell cycle arrest and ultimately triggering programmed cell death (apoptosis) in malignant cells.

Biochemical Pathways

- Target : The compound acts as a purine nucleoside analog.

- Mode of Action : Inhibits DNA synthesis by integrating into the DNA strand.

- Result : Induction of apoptosis in cancer cells, particularly effective against indolent lymphoid malignancies.

Biological Activity

The biological activity of this compound has been explored in various studies:

- Antitumor Activity : Exhibits broad antitumor effects across multiple cancer types. In vitro studies have demonstrated its efficacy against lymphoid malignancies and other solid tumors .

- Cell Proliferation Inhibition : The compound has been shown to significantly reduce cell proliferation in several cancer cell lines, including MDA-MB-231 and Hs 578T. The concentration that induces a five-fold increase in apoptotic signal was reported to be notably low, indicating high potency .

Case Studies and Research Findings

Several studies have documented the effects of this compound on different cancer models:

- Study on Lymphoid Malignancies :

- Solid Tumor Models :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other nucleoside analogs:

| Compound Name | Molecular Weight (g/mol) | Antitumor Activity | Mechanism |

|---|---|---|---|

| This compound | 434.52 | Broad; effective against lymphoid malignancies | DNA synthesis inhibition |

| Acyclovir | 225.22 | Specific for herpes viruses | Viral DNA polymerase inhibition |

| Gemcitabine | 299.24 | Broad; effective against solid tumors | Nucleoside analog affecting DNA synthesis |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside, and how do reaction conditions influence yield?

- Methodological Answer: The compound is typically synthesized from methyl D-ribofuranoside via sequential benzylation. For example, methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside (a structural analog) is prepared by reacting methyl D-ribofuranoside with benzyl halides under basic conditions (e.g., NaH in DMF), achieving yields of 72–82% . Regioselective benzylation at the 2,3,5-positions requires controlled stoichiometry and temperature. Purification via column chromatography or recrystallization ensures product integrity .

Q. Why are benzyl groups used as protecting groups in the synthesis of this compound?

- Methodological Answer: Benzyl groups are orthogonally stable under acidic and basic conditions, enabling selective deprotection during downstream functionalization (e.g., glycosylation or phosphorylation). Their introduction via benzyl halides ensures high regioselectivity, as demonstrated in the synthesis of methyl 3,5-di-O-(4-chlorobenzyl)-alpha-D-ribofuranoside, where chloro-substituted benzyl groups enhance reactivity for nucleoside coupling .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the benzylation of ribofuranoside derivatives?

- Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For example, bulky bases like DBU can direct benzylation to less hindered hydroxyl groups. In methyl 3,5-di-O-arylmethyl derivatives, electron-withdrawing aryl groups (e.g., 4-ClC₆H₄) improve reaction efficiency by stabilizing transition states . Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) further modulate selectivity .

Q. What advanced analytical techniques confirm the stereochemical integrity of this compound?

- Methodological Answer: ¹H/¹³C NMR spectroscopy is critical for assigning stereochemistry, particularly the anomeric proton (δ 4.8–5.2 ppm, J = 3–5 Hz for β-configuration). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguous cases, as seen in structurally similar 2-C-methyl-1,3,5-tri-O-benzoyl derivatives .

Q. How do substituent variations (e.g., chloro vs. benzyl groups) impact downstream applications in nucleoside synthesis?

- Methodological Answer: Electron-withdrawing substituents (e.g., 4-chlorobenzyl) increase the electrophilicity of the ribose ring, facilitating glycosylation with nucleobases. For instance, methyl 3,5-di-O-(4-chlorobenzyl)-alpha-D-ribofuranoside yields 2'-C-branched uridine analogs with 18–32% overall efficiency, compared to unsubstituted benzyl derivatives .

Q. What are common pitfalls in purifying this compound, and how are they resolved?

- Methodological Answer: Residual benzyl halides or by-products (e.g., dibenzyl ether) can contaminate the product. Silica gel chromatography with gradient elution (hexane/EtOAc) effectively separates these impurities. Recrystallization from ethanol/water mixtures improves purity, as validated for β-D-ribofuranose tetraacetate derivatives .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported yields for benzyl-protected ribofuranosides?

- Methodological Answer: Yield variations often stem from differences in benzylation conditions. For example, methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside achieves 82% yield with NaH/DMF , but alternative methods using phase-transfer catalysts may yield less. Systematic optimization of base strength, solvent, and reaction time is recommended to reproduce high yields .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.